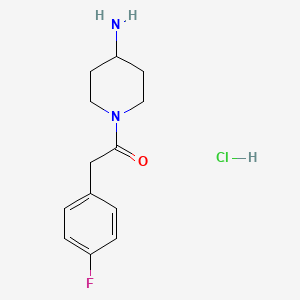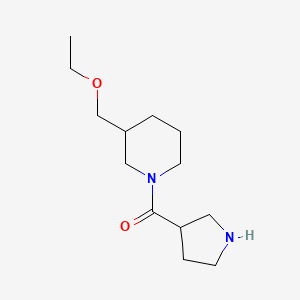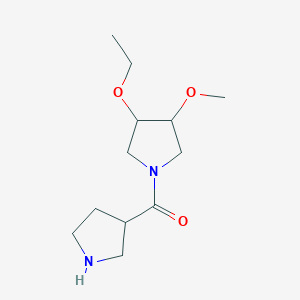
(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone
Übersicht
Beschreibung
3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone, also known as EMPM, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. Developed in the early 2000s, EMPM has been used as a versatile tool for studying the structure and function of biological molecules. Its unique chemical structure and properties make it an ideal choice for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
Pyrrolidone-based Surfactants
Pyrrolidone derivatives are known for their surface-active properties, especially when the alkyl group of N-alkylated pyrrolidones is increased. These derivatives exhibit significant interaction with anionic surfactants, enhancing water solubility, compatibility, and solvency, making them valuable in both industrial and academic research. The versatility of the pyrrolidone ring, including its ability to reduce toxicity when incorporated into derivatives, highlights its potential utility across various surfactant structures (Login, 1995).
Pyrrolidine in Drug Discovery
The pyrrolidine ring is extensively utilized in medicinal chemistry for developing compounds to treat human diseases. Its saturated scaffold allows efficient exploration of the pharmacophore space, contributes to the stereochemistry of molecules, and increases three-dimensional coverage due to its non-planarity. Pyrrolidine derivatives, including bioactive molecules with target selectivity, have been reported, indicating their significance in creating novel compounds with diverse biological profiles (Li Petri et al., 2021).
Cryopreservation of Microorganisms
The role of pyrrolidone derivatives, such as polyvinylpyrrolidone (PVP), in cryopreservation highlights their importance in biotechnology. These compounds serve as cryoprotective additives (CPAs) for the frozen storage of various microorganisms, demonstrating their utility in preserving biological materials under extreme conditions. PVP, in particular, has been identified as one of the more successful CPAs due to its properties favoring biodegradation and production of non-toxic waste (Hubálek, 2003).
Supramolecular Chemistry
Calixpyrrole derivatives have been employed in the self-assembly of supramolecular capsules, showcasing the adaptability of pyrrolidine and related structures in constructing complex molecular systems. The ease of synthesis and structural analogy with calixarenes make calixpyrroles useful for creating capsules through various approaches, including direct rim-to-rim interactions and templated capsule formation with suitable substrates. These systems can bind electron-poor guests and display interesting properties (Ballester, 2011).
Eigenschaften
IUPAC Name |
(3-ethoxy-4-methoxypyrrolidin-1-yl)-pyrrolidin-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-17-11-8-14(7-10(11)16-2)12(15)9-4-5-13-6-9/h9-11,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXNIVUVTRIJQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C(=O)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Ethoxy-4-methoxypyrrolidin-1-yl)(pyrrolidin-3-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





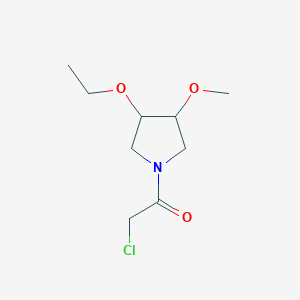
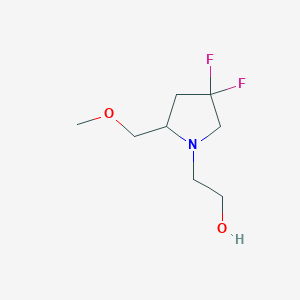
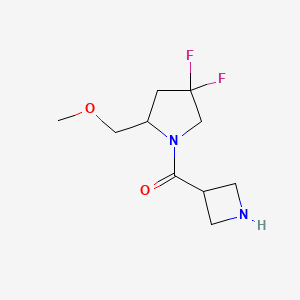
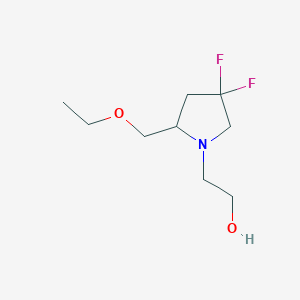

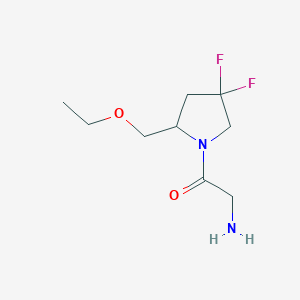
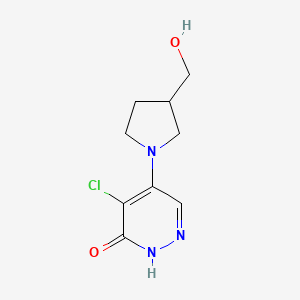
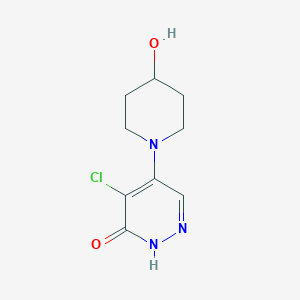
![[2-(3-Bromophenyl)tetrahydro-2H-pyran-4-yl]amine hydrochloride](/img/structure/B1478181.png)
